molecular formula C10H13NO2S B13220765 4-(Aminomethyl)-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione

4-(Aminomethyl)-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione

Cat. No.: B13220765
M. Wt: 211.28 g/mol
InChI Key: DUQDSRHOOGNMPM-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione is a chemical compound with a unique structure that includes a benzothiopyran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione typically involves multi-step organic reactions. One common method involves the reaction of a benzothiopyran derivative with an aminomethylating agent under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Aminomethyl)-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione is unique due to its benzothiopyran ring system, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

(1,1-dioxo-3,4-dihydro-2H-thiochromen-4-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S/c11-7-8-5-6-14(12,13)10-4-2-1-3-9(8)10/h1-4,8H,5-7,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUQDSRHOOGNMPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)C2=CC=CC=C2C1CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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